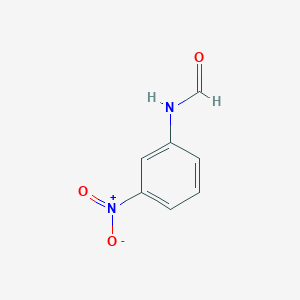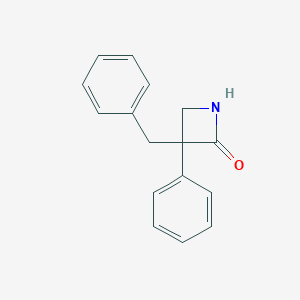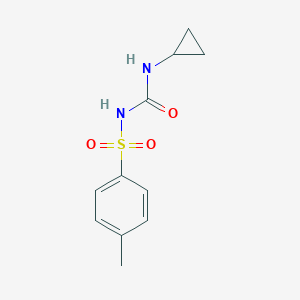![molecular formula C22H16 B091590 1,4-Dimethylbenzo[a]pyrene CAS No. 16757-88-3](/img/structure/B91590.png)
1,4-Dimethylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylbenzo[a]pyrene (1,4-DMB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to its production by incomplete combustion of organic matter. It is a potent carcinogen that has been linked to various types of cancer, including lung, skin, and bladder cancer.
Mecanismo De Acción
1,4-DMB[a]P exerts its carcinogenic effects by binding to DNA and inducing mutations. It can also cause oxidative stress and inflammation, leading to further DNA damage. Additionally, it can interfere with cellular signaling pathways, leading to uncontrolled cell growth and division.
Efectos Bioquímicos Y Fisiológicos
1,4-DMB[a]P has been shown to cause a wide range of biochemical and physiological effects. It can induce DNA damage and mutations, leading to the development of cancer. It can also cause oxidative stress and inflammation, leading to cardiovascular disease and other health effects. Additionally, it can interfere with cellular signaling pathways, leading to uncontrolled cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-DMB[a]P in lab experiments is its potency as a carcinogen. This makes it a useful tool for studying the mechanisms of cancer development. However, its toxicity also poses a risk to researchers, and precautions must be taken when handling it.
Direcciones Futuras
There are several areas of future research that could be explored regarding 1,4-DMB[a]P. One area is the development of new methods for detecting and measuring its presence in the environment. Another area is the identification of new targets for cancer prevention and treatment. Additionally, more research is needed to understand the mechanisms of its toxicity and the health effects it may have on humans and other organisms.
Conclusion:
In conclusion, 1,4-DMB[a]P is a potent carcinogen that has been extensively studied for its health effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the impact of this compound on human health and the environment.
Métodos De Síntesis
1,4-DMB[a]P can be synthesized by various methods, including the pyrolysis of organic matter and the catalytic hydrogenation of benzo[a]pyrene. The most common method involves the pyrolysis of coal, wood, and other organic matter. During this process, 1,4-DMB[a]P is formed as a byproduct of incomplete combustion.
Aplicaciones Científicas De Investigación
1,4-DMB[a]P has been extensively studied for its carcinogenic properties. It has been shown to induce DNA damage and mutations, leading to the development of cancer. In addition, it has been linked to various other health effects, including cardiovascular disease and reproductive toxicity.
Propiedades
Número CAS |
16757-88-3 |
|---|---|
Nombre del producto |
1,4-Dimethylbenzo[a]pyrene |
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1,4-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-7-8-18-14(2)11-16-12-15-5-3-4-6-19(15)20-10-9-17(13)22(18)21(16)20/h3-12H,1-2H3 |
Clave InChI |
COUWIODFWWMEFK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C |
SMILES canónico |
CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C |
Otros números CAS |
16757-88-3 |
Sinónimos |
1,4-Dimethylbenzo[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



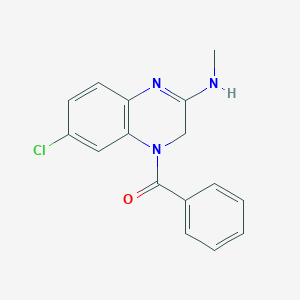
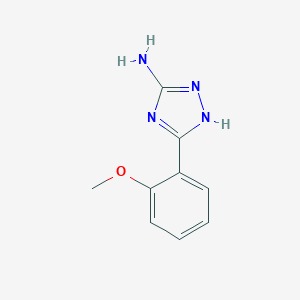
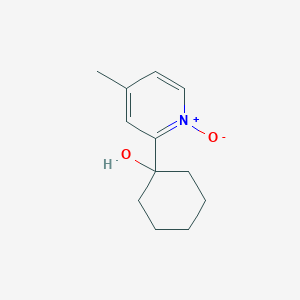
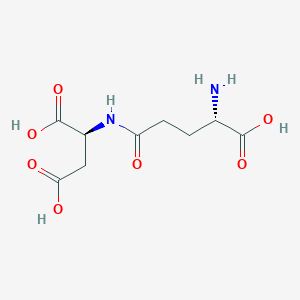
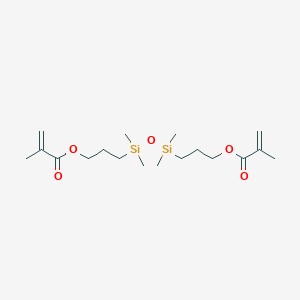
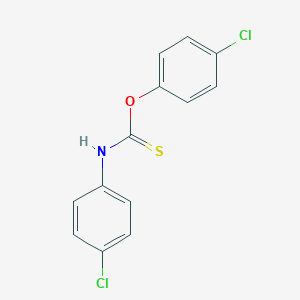
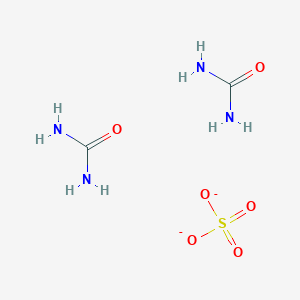
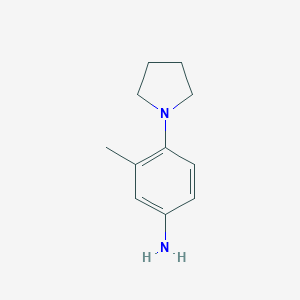
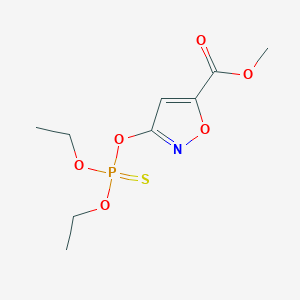
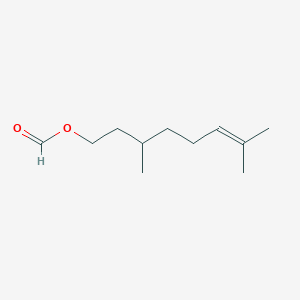
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
